molecular formula C4H6N4O2 B3381131 (5-Methyl-tetrazol-2-yl)-acetic acid CAS No. 21743-65-7

(5-Methyl-tetrazol-2-yl)-acetic acid

Cat. No. B3381131
CAS RN: 21743-65-7
M. Wt: 142.12 g/mol
InChI Key: DTOQKZDTRDPFNQ-UHFFFAOYSA-N
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Description

“(5-Methyl-tetrazol-2-yl)-acetic acid” is a chemical compound that has gained increased attention due to its unique properties and potential implications. It is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A relatively simple method was proposed in the early 1970s that enabled the synthesis of tetrazole, its 1-monoand 1,5-disubstituted derivatives by a three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole ring is the fragment of a number of modern drugs .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .


Physical And Chemical Properties Analysis

Tetrazole shows melting point temperature at 155–157°C . It dissolves in water, acetonitrile, etc . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Mechanism of Action

The mechanism of action of tetrazole-containing compounds is often the inhibition of certain enzymes . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .

Safety and Hazards

Tetrazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as skin corrosive, causing serious eye damage and specific target organ toxicity . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . The advancement of some compounds to the phase of clinical trials and even their entry into the market as pharmaceuticals go unnoticed .

properties

IUPAC Name

2-(5-methyltetrazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3-5-7-8(6-3)2-4(9)10/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOQKZDTRDPFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901235
Record name NoName_327
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-tetrazol-2-yl)-acetic acid

CAS RN

21743-65-7
Record name 5-Methyl-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21743-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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